molecular formula C14H18INO2 B14761986 tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate

tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate

Cat. No.: B14761986
M. Wt: 359.20 g/mol
InChI Key: LPZVZKXUOKHSFJ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C14H18INO2 It is a derivative of carbamate, featuring a tert-butyl group, an iodophenyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-iodophenyl)cyclopropylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodophenyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the carbamate group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • tert-Butyl (3-iodopropyl)carbamate
  • tert-Butyl (4-(4-iodophenyl)butyl)carbamate
  • tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate

Comparison: Compared to similar compounds, tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and material science .

Properties

Molecular Formula

C14H18INO2

Molecular Weight

359.20 g/mol

IUPAC Name

tert-butyl N-[1-(3-iodophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H18INO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17)

InChI Key

LPZVZKXUOKHSFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)I

Origin of Product

United States

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